6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN7O/c1-24-10-23-15-16(24)21-9-22-17(15)25-5-12-7-26(8-13(12)6-25)18(27)11-2-14(19)4-20-3-11/h2-4,9-10,12-13H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVGLIDBASYKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Hypoxanthine
The purine scaffold is derived from hypoxanthine, which undergoes methylation at the 9-position using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).
Reaction Conditions :
Functionalization at the 6-Position
The 6-position of 9-methyl-9H-purine is activated for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group:
Reaction Conditions :
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Substrate : 9-Methyl-9H-purine (1.0 equiv).
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Chlorinating Agent : POCl₃ (5.0 equiv).
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Catalyst : N,N-Dimethylaniline (0.1 equiv).
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Temperature : 110°C, 6 hours.
Synthesis of Octahydropyrrolo[3,4-c]pyrrole
Cyclization of 1,4-Diaminobutane
The bicyclic amine is synthesized via a double Mannich reaction using 1,4-diaminobutane and formaldehyde:
Reaction Conditions :
Protection of the Secondary Amine
The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps:
Reaction Conditions :
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Substrate : Octahydropyrrolo[3,4-c]pyrrole (1.0 equiv).
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Protecting Agent : Boc₂O (1.2 equiv).
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Base : Triethylamine (2.0 equiv).
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Solvent : Dichloromethane (DCM), room temperature, 4 hours.
Synthesis of 5-Bromopyridine-3-carbonyl Chloride
Bromination of Nicotinic Acid
5-Bromonicotinic acid is synthesized via electrophilic bromination of nicotinic acid using bromine (Br₂) in acetic acid:
Reaction Conditions :
Conversion to Acid Chloride
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂):
Reaction Conditions :
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Substrate : 5-Bromonicotinic acid (1.0 equiv).
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Chlorinating Agent : SOCl₂ (3.0 equiv).
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Catalyst : DMF (0.1 equiv).
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Temperature : Reflux, 4 hours.
Coupling of Octahydropyrrolo[3,4-c]pyrrole and 5-Bromopyridine-3-carbonyl Chloride
Amide Bond Formation
The protected bicyclic amine reacts with 5-bromopyridine-3-carbonyl chloride to form the amide intermediate:
Reaction Conditions :
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA):
Reaction Conditions :
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Substrate : Boc-protected amide (1.0 equiv).
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Acid : TFA (5.0 equiv).
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Solvent : DCM, room temperature, 2 hours.
Final Coupling with 6-Chloro-9-methyl-9H-purine
Nucleophilic Aromatic Substitution
The deprotected amine reacts with 6-chloro-9-methyl-9H-purine via SNAr:
Reaction Conditions :
-
Substrate : 6-Chloro-9-methyl-9H-purine (1.0 equiv).
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Nucleophile : Octahydropyrrolo[3,4-c]pyrrole-5-(5-bromopyridine-3-carbonyl) (1.1 equiv).
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Base : Potassium tert-butoxide (2.0 equiv).
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Solvent : DMF, 100°C, 24 hours.
Optimization and Challenges
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
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Recrystallization : Ethanol/water mixtures for final product isolation.
Key Challenges
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Low Solubility : The bicyclic amine and purine intermediates exhibit poor solubility in common solvents, necessitating polar aprotic solvents like DMF.
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Side Reactions : Competing acylation at alternate amine sites requires careful stoichiometric control.
Comparative Analysis of Coupling Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Removal of oxygen or introduction of hydrogen to specific sites.
Substitution: : Replacement of one functional group with another, particularly the bromine atom.
Addition Reactions: : Addition of small molecules to double bonds or other reactive sites in the structure.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Commonly uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Reagents such as sodium azide or Grignard reagents are frequently used.
Addition: : Involves reagents like hydrogen halides or borohydrides under controlled conditions.
Major Products
The reactions yield various derivatives depending on the reagents and conditions used, leading to functionalized purine compounds with potential bioactivity and industrial utility.
Scientific Research Applications
6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine has extensive applications in multiple fields:
Chemistry: : As a building block for more complex molecules in synthetic chemistry.
Biology: : Used in studies involving enzyme inhibition and receptor binding due to its structural mimicry of biological molecules.
Medicine: : Potential therapeutic agent for conditions related to purine metabolism or signaling pathways.
Industry: : Utilized in the production of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors:
Enzyme Inhibition: : Binding to the active site of enzymes, hindering their catalytic activity.
Receptor Binding: : Mimicking natural ligands and modulating signal transduction pathways.
Pathways Involved: : Impacts purine metabolism, DNA synthesis, and cellular signaling mechanisms.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the octahydropyrrolo[3,4-c]pyrrole-purine scaffold but differ in substituents:
Key Observations :
- The bromopyridine carbonyl group in the target compound introduces a halogen atom (Br), which is absent in the sulfonyl and ethanone analogs. This may enhance electrophilic reactivity or halogen bonding.
- The azepane-sulfonyl group in is polar and bulky, likely improving aqueous solubility but reducing membrane permeability compared to the bromopyridine derivative.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties
Analysis :
- The bromine atom increases molecular weight and lipophilicity (higher LogP) compared to the sulfonyl analog.
- The azepane-sulfonyl group’s polarity explains its moderate solubility, contrasting with the low solubility of the bromopyridine and ethanone derivatives.
Hypothesized Bioactivity
- Bromopyridine Derivative: The bromine atom may act as a halogen bond donor, enhancing affinity for kinase ATP-binding pockets (e.g., in cancer targets).
- Azepane-Sulfonyl Analog : The sulfonyl group could mimic phosphate groups, making it a candidate for phosphatase inhibition.
- 3-Methylphenyl Ethanone Analog: The aromatic group may favor interactions with hydrophobic enzyme pockets, such as those in GPCRs.
Biological Activity
The compound 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and implications for therapeutic applications.
Molecular Composition
The molecular formula of the compound is , indicating a rich combination of carbon, hydrogen, nitrogen, and bromine. The structure features a bicyclic purine system fused with an octahydropyrrole moiety, which is significant for its biological interactions.
Key Structural Features
- Purine Backbone : Essential for nucleic acid interactions.
- Bromopyridine Substituent : May influence binding affinity and specificity.
- Octahydropyrrole Component : Contributes to the compound's unique pharmacological properties.
Research suggests that compounds with similar structures to this compound may act through various mechanisms:
- Inhibition of Nucleotide Biosynthesis : The compound may inhibit key enzymes involved in nucleotide metabolism, thus affecting cellular proliferation.
- Interaction with Nucleic Acids : Potential binding to DNA or RNA could modulate gene expression or interfere with replication processes.
- Enzyme Modulation : It may serve as an inhibitor or modulator for enzymes critical in cancer therapy or antiviral strategies.
Pharmacological Effects
Preliminary studies indicate a range of biological activities:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth.
- Antiviral Properties : Potential efficacy against viral infections has been suggested based on structural analogs.
- Neuroprotective Effects : Research into related compounds indicates possible protective effects on neuronal cells.
Recent Investigations
- Cardiovascular Applications : A study highlighted the role of mitochondrial permeability transition pore (mPTP) inhibitors in myocardial infarction treatment, suggesting that compounds with similar structures could improve cardiac function during reperfusion .
- Meroterpenoid Studies : A review of meroterpenoids indicated diverse biological activities including anti-inflammatory and anticancer effects, which may be relevant for understanding the broader implications of this compound .
Comparative Analysis
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antitumor, antiviral | Inhibits nucleotide synthesis; potential DNA binding |
| Related Meroterpenoids | Anti-inflammatory, neuroprotective | Broad spectrum of biological effects across various studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine, and how do reaction conditions influence yield?
- Methodology :
- Stepwise coupling : Use a modular approach, starting with the synthesis of the octahydropyrrolo[3,4-c]pyrrole core via cyclocondensation of amines and carbonyl precursors under inert atmosphere (e.g., argon) .
- Bromopyridine incorporation : React the core with 5-bromopyridine-3-carbonyl chloride in dry DMF at 0–5°C to avoid side reactions, followed by purification via column chromatography (MeOH:CH₂Cl₂, 1:99) .
- Purine functionalization : Introduce the 9-methylpurine moiety using NaH and iodomethane in DMF at 0°C, monitoring progress via TLC (Rf = 0.4–0.6 in CH₂Cl₂) .
- Critical parameters : Temperature control (<5°C during acylations), solvent purity (anhydrous DMF), and stoichiometric ratios (1.2:1 excess of bromopyridine precursor) significantly impact yields (70–88% reported for analogous compounds) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Analytical workflow :
NMR spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to analogous pyrrolo[3,4-c]pyrrole derivatives (e.g., δ 7.8–8.2 ppm for pyridine protons; δ 160–165 ppm for carbonyl carbons) .
HRMS : Confirm molecular weight (expected [M+H]⁺ ~550–560 g/mol) with <2 ppm error .
IR spectroscopy : Validate carbonyl stretches (1680–1700 cm⁻¹) and bromine signatures (600–700 cm⁻¹) .
- Contingency for ambiguities : If NMR signals overlap (e.g., pyrrolidine protons), use 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d6 vs. CDCl₃) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening framework :
- Enzyme inhibition : Test against purine-dependent kinases (e.g., PIM1 kinase) using ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
- Cellular cytotoxicity : Assess in cancer cell lines (e.g., HCT-116, HeLa) via MTT assays (72-hour exposure, 1–100 µM range) .
- Solubility pre-screening : Use shake-flask method in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed binding modes of this compound with kinase targets?
- Approach :
Docking simulations : Use AutoDock Vina with crystal structures of purine-binding kinases (e.g., PDB ID 9T6) to predict binding poses .
MD refinement : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of the bromopyridine-pyrrolidine interaction .
Free energy calculations : Apply MM-GBSA to rank binding affinities and reconcile discrepancies between biochemical data (e.g., IC₅₀ vs. Kd) .
Q. What strategies mitigate batch-to-batch variability in synthetic yields for this compound?
- Root-cause analysis :
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated pyridine derivatives) from incomplete coupling reactions .
- Catalyst optimization : Replace NaH with milder bases (e.g., K₂CO₃) in methylation steps to reduce side reactions .
- Process control : Implement in-line FTIR for real-time monitoring of carbonyl formation (1680 cm⁻¹) during acylation .
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
- Experimental design :
Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 5–9) and track half-life via LC-MS .
Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolites (e.g., demethylated purine) .
Trophic transfer assay : Test bioaccumulation in Daphnia magna using ¹⁴C-labeled compound .
Q. What methodologies address contradictory NMR data for stereochemical assignments in the octahydropyrrolo[3,4-c]pyrrole core?
- Resolution workflow :
NOESY experiments : Identify through-space interactions between pyrrolidine protons and adjacent substituents .
Chiral derivatization : React with Mosher’s acid chloride (R/S) and compare ¹⁹F NMR shifts .
X-ray crystallography : Grow single crystals via vapor diffusion (hexane:EtOAc) and solve structure to confirm relative configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
